molecular formula C15H16O5 B12354120 5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12354120
M. Wt: 280.31 g/mol
InChI Key: JTQPSRMMVVQRBG-RHQRLBAQSA-N
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Description

5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound characterized by the presence of multiple hydroxyl groups and deuterium atoms. This compound is a derivative of chromen-4-one, a class of compounds known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves multiple steps, starting from readily available precursorsTypical reaction conditions involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium at specific positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-pressure reactors, specialized catalysts, and purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .

Scientific Research Applications

5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying deuterium effects in organic reactions.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in binding to these targets, while the deuterium atoms may influence the compound’s stability and reactivity. The pathways involved include modulation of oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5,7-Dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one lies in its specific deuterium incorporation, which can significantly affect its chemical and biological properties. This makes it a valuable compound for studying isotope effects and developing new applications in various fields .

Properties

Molecular Formula

C15H16O5

Molecular Weight

280.31 g/mol

IUPAC Name

5,7-dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C15H16O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-4,7,10,12-14,16-18H,5-6H2/i1D,2D,3D,4D

InChI Key

JTQPSRMMVVQRBG-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=COC3CC(CC(C3C2=O)O)O)[2H])[2H])O)[2H]

Canonical SMILES

C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O

Origin of Product

United States

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